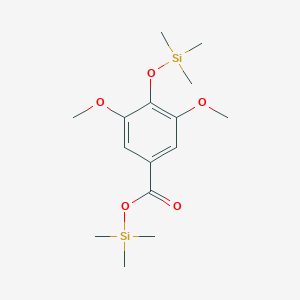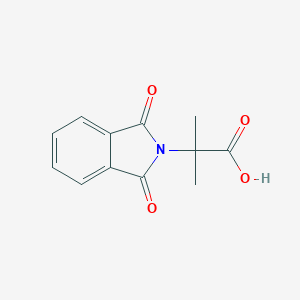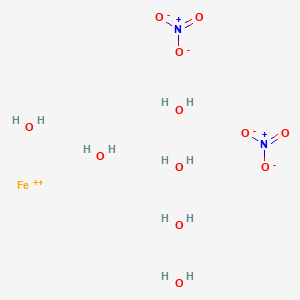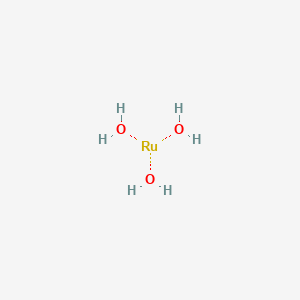
Ruthenium hydroxide (Ru(OH)3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium hydroxide (Ru(OH)3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble, yellowish-brown powder that is used in various fields of study, including catalysis, electrochemistry, and material science.
Wirkmechanismus
The mechanism of action of Ruthenium hydroxide as a catalyst involves its ability to activate and stabilize intermediates in chemical reactions. It can also facilitate the transfer of electrons and protons in electrochemical reactions, leading to increased efficiency and selectivity.
Biochemical and Physiological Effects
Ruthenium hydroxide has been found to have potential applications in the field of medicine. It has been studied for its antibacterial and antifungal properties and has shown promising results in the treatment of certain infections. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ruthenium hydroxide in lab experiments is its high stability and low toxicity. It is also relatively inexpensive and readily available. However, one of the limitations is its low solubility in certain solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Ruthenium hydroxide. One area of research is the development of new synthesis methods that can improve the purity and yield of the final product. Another area of research is the exploration of its potential applications in the field of medicine, particularly in the treatment of cancer and infectious diseases. Additionally, there is a need for further investigation into its catalytic properties and its potential use in energy conversion and storage.
Synthesemethoden
Ruthenium hydroxide can be synthesized through various methods, including the precipitation method, hydrothermal method, solvothermal method, and thermal decomposition method. The most commonly used method is the precipitation method, where a ruthenium salt is mixed with an alkaline solution to form a precipitate of Ruthenium hydroxide. The resulting precipitate is then washed and dried to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Ruthenium hydroxide has been extensively studied for its catalytic properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols, reduction of nitro compounds, and hydrogenation of olefins. It has also been used as an electrocatalyst in fuel cells and as a photocatalyst in the degradation of organic pollutants.
Eigenschaften
CAS-Nummer |
12135-42-1 |
|---|---|
Produktname |
Ruthenium hydroxide (Ru(OH)3) |
Molekularformel |
H3O3Ru |
Molekulargewicht |
155.1 g/mol |
IUPAC-Name |
ruthenium;trihydrate |
InChI |
InChI=1S/3H2O.Ru/h3*1H2; |
InChI-Schlüssel |
RQPOMTUDFBZCHG-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ru] |
Kanonische SMILES |
O.O.O.[Ru] |
Andere CAS-Nummern |
12135-42-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



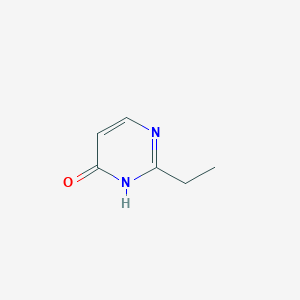
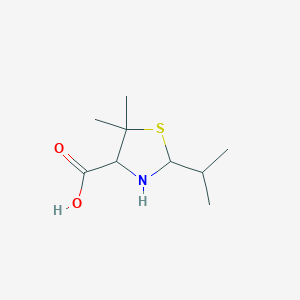
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)


